molecular formula C23H30NOSSi+ B14319039 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium CAS No. 113267-15-5

2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium

Cat. No.: B14319039
CAS No.: 113267-15-5
M. Wt: 396.6 g/mol
InChI Key: XHSUAAAOTIPWGX-UHFFFAOYSA-N
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Description

2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is a synthetic organic compound that features a thiazolium core substituted with a tert-butyl(diphenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are carefully controlled to ensure the selective protection of primary hydroxyl groups over secondary and tertiary ones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium involves its interaction with molecular targets through its silyl ether moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Properties

CAS No.

113267-15-5

Molecular Formula

C23H30NOSSi+

Molecular Weight

396.6 g/mol

IUPAC Name

tert-butyl-[1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethoxy]-diphenylsilane

InChI

InChI=1S/C23H30NOSSi/c1-18-17-26-22(24(18)6)19(2)25-27(23(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-17,19H,1-6H3/q+1

InChI Key

XHSUAAAOTIPWGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=[N+]1C)C(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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